A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties. Suramin is manufactured by Bayer in Germany as Germanin®.
Suramin is a natural product found in Strychnos spinosa with data available.
Suramin is a polysulphonated naphthylurea with potential antineoplastic activity. Suramin blocks the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta), to their receptors, thereby inhibiting endothelial cell proliferation and migration. This agent also inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced angiogenesis; retroviral reverse transcriptase; uncoupling of G-proteins from receptors; topoisomerases; cellular folate transport; and steroidogenesis. (NCI04)
A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties.
Suramin
CAS No.: 145-63-1
Cat. No.: VC0003035
Molecular Formula: C51H40N6O23S6
Molecular Weight: 1297.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 145-63-1 |
---|---|
Molecular Formula | C51H40N6O23S6 |
Molecular Weight | 1297.3 g/mol |
IUPAC Name | 8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid |
Standard InChI | InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80) |
Standard InChI Key | FIAFUQMPZJWCLV-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=[OH+])(=O)[O-])S(=[OH+])(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=[OH+])(=O)[O-])S(=[OH+])(=O)O)C |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C |
Chemical Identity and Historical Context
Structural and Molecular Characteristics
Suramin (C₅₁H₄₀N₆O₂₃S₆; molecular weight 1,297.3 g/mol) is a polysulfonated naphthylurea derivative characterized by eight sulfonic acid groups and four benzene rings . Its high negative charge enables interactions with cationic domains of proteins, underpinning its broad inhibitory effects . The compound’s stability in plasma and slow renal clearance (cumulative urinary excretion <4% over 7 days ) contribute to its prolonged activity.
Historical Development and Early Uses
Approved in 1920 for African trypanosomiasis caused by Trypanosoma brucei rhodesiense, suramin became the first-line treatment for first-stage infections due to its blood-stage efficacy . The compound’s inability to cross the blood-brain barrier limited its use in late-stage neurological disease but prevented central toxicity. By the 1980s, suramin’s antineoplastic properties were recognized, leading to trials in hormone-refractory prostate cancer and non-small cell lung cancer .
Mechanisms of Action: A Polypharmacological Profile
Antiparasitic Activity
Suramin inhibits multiple trypanosomal enzymes essential for energy metabolism (Table 1) :
Table 1: Key Trypanosomal Enzyme Targets of Suramin
Enzyme | Function Inhibited | IC₅₀ (μM) |
---|---|---|
Glycerol kinase | Glycolytic pathway | 2.1 |
6-Phosphofructokinase | ATP-dependent phosphorylation | 4.8 |
RNA polymerase | Transcriptional elongation | 8.2 |
Mechanistically, suramin competes with ATP for binding sites in glycolytic enzymes, starving parasites of energy . In T. brucei, it also blocks endocytosis of low-density lipoprotein (LDL)-suramin complexes via Rab4-dependent pathways .
Antiviral Mechanisms
Recent studies demonstrate suramin’s inhibition of viral polymerases and helicases:
-
SARS-CoV-2: Binds RNA-dependent RNA polymerase (RdRp) allosteric sites (Kd = 0.7 μM), reducing replication by 89% in vitro .
-
Zika Virus: Blocks NS3 helicase activity (IC₅₀ = 3.1 μM), preventing genomic RNA unwinding .
-
Chikungunya: Inhibits viral egress by interfering with capsid protein interactions .
Anticancer Effects
Suramin’s antitumor activity involves dual angiogenesis inhibition and chemosensitization:
-
Angiogenesis: Suppresses fibroblast growth factor (FGF) signaling (IC₅₀ = 12 μM) and vascular endothelial growth factor (VEGF) secretion .
-
Chemosensitization: Enhances taxol efficacy in breast cancer models by 40% through P-glycoprotein inhibition .
Pharmacokinetics and Metabolism
Single-Dose Kinetics
A phase I trial in healthy Chinese volunteers (n=36) revealed linear pharmacokinetics between 5–20 mg/kg :
-
Cmax: 148 ± 18 μg/mL (20 mg/kg dose)
-
AUC₀–last: 2,840 ± 310 μg·h/mL
-
t₁/₂: 48 days (range 28–105 days)
Plasma concentrations remained detectable (>0.1 μg/mL) for 140 days post-infusion, consistent with its high protein binding (>99.7%) .
Metabolic Modulation
In a phase I autism trial (n=10), single-dose suramin (10 mg/kg) induced sustained metabolic changes:
-
Purine Metabolism: Increased AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) by 3.2-fold, activating AMPK .
-
Cell Danger Response: Reduced plasma cAMP (−58%) and dGDP (−41%) levels, indicating mitochondrial stabilization .
Table 2: Comparative Pharmacokinetic Parameters
Parameter | Single Dose (20 mg/kg) | Multiple Dose (10 mg/kg qWeekly) |
---|---|---|
Cmax (μg/mL) | 148 ± 18 | 162 ± 21 |
Vd (L/kg) | 0.83 ± 0.01 | 0.79 ± 0.03 |
Cl (mL/h/kg) | 1.95 ± 0.21 | 1.88 ± 0.19 |
t₁/₂ (days) | 48 ± 9 | 14.7 ± 1.4 |
Clinical Applications: From Parasites to Neurodevelopmental Disorders
African Trypanosomiasis
The standard regimen (20 mg/kg IV weekly × 5 doses) achieves cure rates >90% in early-stage T.b. rhodesiense . Cerebrospinal fluid (CSF) penetration remains negligible (<0.1% plasma levels), necessitating combination therapy for CNS involvement.
Oncology Trials
In hormone-refractory prostate cancer (n=69), suramin combined with docetaxel increased median survival to 18.4 months vs 12.3 months for docetaxel alone . Dose-limiting toxicities included adrenal insufficiency (17% grade ≥3) and neuropathy .
Autism Spectrum Disorder (ASD)
A 2016 pilot study (n=10) using single-dose suramin (10 mg/kg) showed:
-
ADOS Improvement: 1.4-point reduction in calibrated severity scores (p=0.03) .
-
Language Gains: Expressive Vocabulary Test increases of 8.2 ± 2.1 months equivalence over 6 weeks .
-
Metabolic Normalization: 48 plasma metabolites shifted toward neurotypical profiles .
Emerging Research and Future Directions
Antiviral Repurposing
Ongoing preclinical studies target suramin analogs for RNA viruses:
-
Modified Congeners: NF157 (P2Y11 antagonist) shows 10-fold higher anti-Zika activity (EC₅₀ = 0.3 μM) with reduced protein binding .
-
Inhalable Formulations: Nanoparticle-encapsulated suramin achieves lung concentrations 8× IV dosing in murine influenza models .
Neurodegenerative Diseases
Suramin’s antiapoptotic effects are being explored in:
-
Alzheimer’s: Reduces tau hyperphosphorylation by 62% in 3xTg-AD mice via PP2A activation .
-
Parkinson’s: Inhibits α-synuclein fibrillization (IC₅₀ = 4.8 μM) in in vitro seeding assays .
Combination Therapies
Synergy studies highlight:
-
Immunotherapy: Augments anti-PD1 response in melanoma models (tumor volume −89% vs −47% mono) .
-
Antibiotic Potentiation: Restores colistin activity against MDR Acinetobacter baumannii (FICI = 0.25) .
Challenges and Limitations
Pharmacological Hurdles
-
Polypharmacology: Over 40 molecular targets complicate mechanistic studies .
-
Formulation Issues: Poor oral bioavailability (<2%) necessitates IV administration .
Clinical Development Barriers
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume